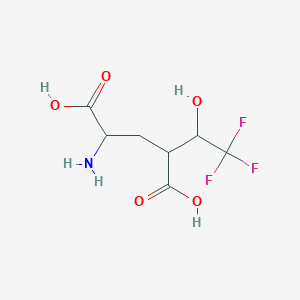![molecular formula C12H22N2O2 B13186868 tert-Butyl (3aS,6R,6aR)-6-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13186868.png)
tert-Butyl (3aS,6R,6aR)-6-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3aS,6R,6aR)-6-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate: is a complex organic compound with a unique structure that includes a tert-butyl group, an amino group, and a cyclopentane ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3aS,6R,6aR)-6-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentane ring, the introduction of the amino group, and the attachment of the tert-butyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3aS,6R,6aR)-6-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (3aS,6R,6aR)-6-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand for binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a model compound for studying drug-receptor interactions.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3aS,6R,6aR)-6-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The amino group may form hydrogen bonds with target molecules, while the tert-butyl group provides steric hindrance that influences the compound’s binding affinity and selectivity. The cyclopentane-pyrrole ring system may interact with hydrophobic regions of target proteins, affecting their function and activity.
Comparison with Similar Compounds
- tert-Butyl (3aS,6R,6aS)-6-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
- tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate
Uniqueness: tert-Butyl (3aS,6R,6aR)-6-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate is unique due to its specific stereochemistry and functional groups. The presence of the amino group and the tert-butyl group, along with the specific configuration of the cyclopentane-pyrrole ring system, distinguishes it from similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (3aS,6R,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-8-4-5-9(13)10(8)14/h8-10H,4-7,13H2,1-3H3/t8-,9+,10+/m0/s1 |
InChI Key |
KYYGMGVJOMVZFY-IVZWLZJFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1[C@@H](CC2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


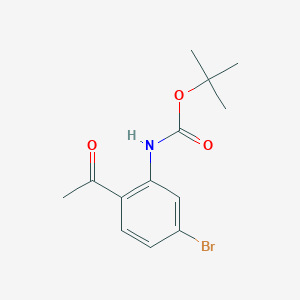
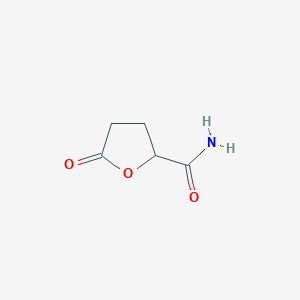
![3-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13186808.png)
![1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol](/img/structure/B13186815.png)
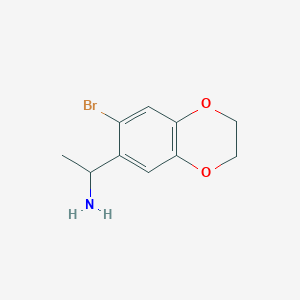
![N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide](/img/structure/B13186826.png)
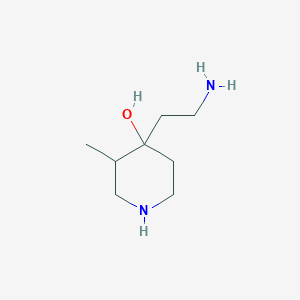
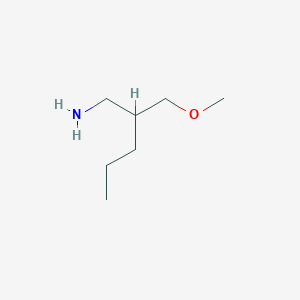
![Methyl 4-[3,5-bis(3-fluoro-4-methoxycarbonylphenyl)phenyl]-2-fluorobenzoate](/img/structure/B13186834.png)


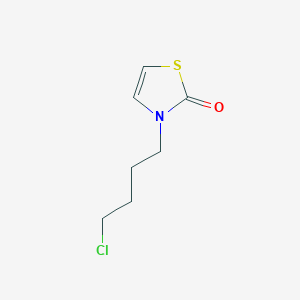
![5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole](/img/structure/B13186865.png)
